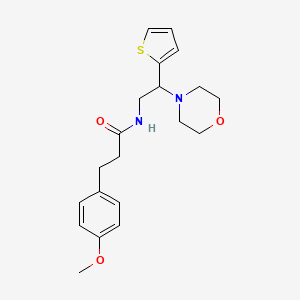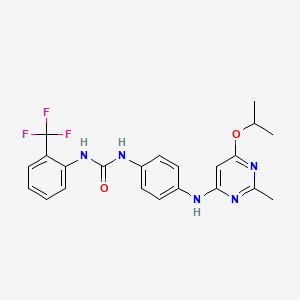
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H22F3N5O2 and its molecular weight is 445.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Reactivity
- The compound's structure is related to carbamoylated 2‐phenylaminopyridines. These compounds have shown specific reactions towards electrophiles like carbonyl chloride and aryl isocyanates, with their exocyclic nitrogen acting as the nucleophile. This suggests potential in synthetic chemistry for developing new compounds (Mørkved, 1986).
Pyrimidine Derivatives and Reactions
- Research on pyrimidine derivatives, closely related to the chemical structure , shows interactions with phenyl isocyanate, leading to products like 2-anilino-4-ethoxy-6-methylpyrimidine. This indicates the compound's potential in the formation of various pyrimidine-based structures, which are significant in medicinal chemistry (Yamanaka, Niitsuma, Sakamoto, 1979).
Kinetics in Pyrimidine Rearrangements
- Studies on the kinetics of rearrangement in isopyrimidines to pyrimidines provide insights into the behavior of pyrimidine structures under certain conditions, which could be relevant for understanding the behavior of the compound in various environments (Schuchmann et al., 1984).
Hydrogen Bonding and Molecular Interaction
- Investigations into the complexation-induced unfolding of heterocyclic ureas reveal how such compounds can form hydrogen-bonded complexes. This property might be applicable to the compound , especially in the context of molecular self-assembly and design of supramolecular structures (Corbin et al., 2001).
Synthesis and Characterization of Derivatives
- The synthesis of cytosine derivatives from uracils, involving reactions with compounds like isopropyl iodide, provides a methodological insight into the possible synthetic routes and derivatizations that can be applied to the compound in focus (Zav’yalov et al., 1972).
Anion Recognition and Supramolecular Chemistry
- The study of substituted phenyl urea and thiourea silatranes highlights the anion recognition properties of such compounds, which could be relevant in the development of sensors or materials with specific anion-binding capabilities (Singh et al., 2016).
Propriétés
IUPAC Name |
1-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2/c1-13(2)32-20-12-19(26-14(3)27-20)28-15-8-10-16(11-9-15)29-21(31)30-18-7-5-4-6-17(18)22(23,24)25/h4-13H,1-3H3,(H,26,27,28)(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGGYWNNWFWNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide](/img/structure/B2946876.png)
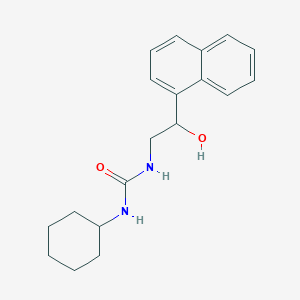
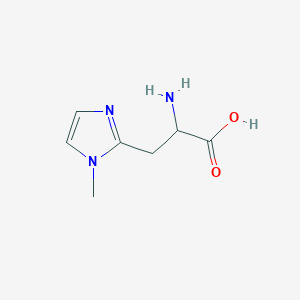
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)
![N-[4-[2-(Dimethylamino)ethoxy]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2946881.png)
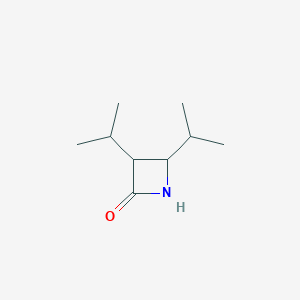
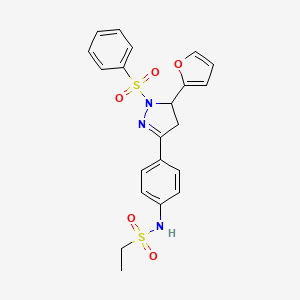

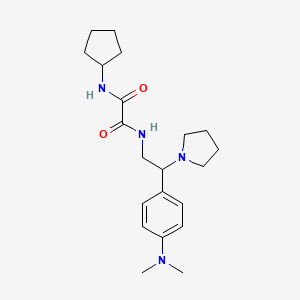
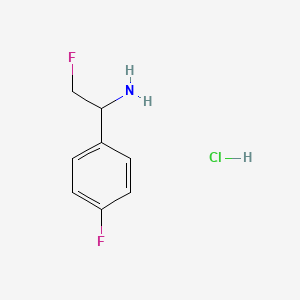
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)
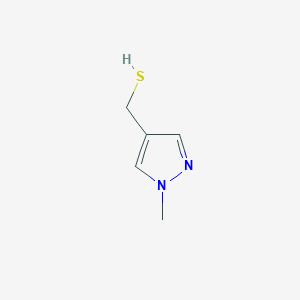
![5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2946893.png)
